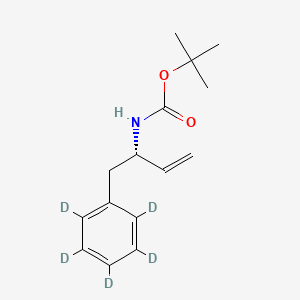

(S)-3-Boc-amino-4-phenyl-d5-1-butene

Description

Significance of Chiral Aminoalkenes as Versatile Building Blocks in Asymmetric Synthesis

Chiral amines and their derivatives are fundamental components in the field of asymmetric synthesis, where the goal is to create specific three-dimensional molecular structures. sigmaaldrich.com These compounds are not only prevalent in numerous biologically active molecules, including many pharmaceutical drugs, but also serve as crucial tools for controlling stereochemistry in chemical reactions. sigmaaldrich.com Chiral aminoalkenes, a subclass of chiral amines, are particularly valued as versatile building blocks. Their structure incorporates both a stereogenic center and a reactive alkene functional group, offering multiple points for synthetic modification.

The utility of these scaffolds is demonstrated in their application toward the synthesis of complex nitrogen-containing heterocycles, such as pyrrolidines and azabicyclic compounds, which form the core of many natural products and synthetic drugs. nih.gov The development of catalytic asymmetric methods to generate these structures from simple, prochiral precursors highlights their importance. nih.gov For instance, processes like the intramolecular hydroamination of aminoallenes can be catalyzed by chiral complexes to produce chiral cyclic amines. acs.org The ability to construct enantiomerically enriched γ-amino ketones, which are direct precursors to these valuable heterocyclic systems, further underscores the strategic importance of chiral amine-related synthons in modern organic chemistry. nih.gov

The Strategic Role of Deuterium (B1214612) Labeling in Mechanistic Organic Chemistry and Drug Discovery

Deuterium (D), a stable, heavy isotope of hydrogen, has become an invaluable tool in chemical and pharmaceutical sciences. chem-station.com Its application stems from a phenomenon known as the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond due to the greater mass of deuterium. aquigenbio.comneulandlabs.com Consequently, breaking a C-D bond requires more energy and occurs at a slower rate than breaking a C-H bond. chem-station.comneulandlabs.com

This principle is strategically employed in two major areas:

Mechanistic Organic Chemistry: The KIE is a powerful tool for elucidating reaction mechanisms. chem-station.comyoutube.com By selectively replacing a hydrogen atom with deuterium at a specific position in a molecule, chemists can determine whether the cleavage of that C-H bond is involved in the rate-determining step of a reaction. aquigenbio.com If the reaction rate slows down upon deuteration, it provides strong evidence that the bond is broken during this critical step. This method allows for detailed mapping of complex biochemical pathways and reaction trajectories. aquigenbio.comyoutube.com

Drug Discovery and Development: In pharmaceutical research, deuteration is used to enhance a drug's metabolic profile. acs.org Many drug molecules are broken down in the body by metabolic enzymes, often through the cleavage of C-H bonds. By replacing these susceptible hydrogens with deuterium, the rate of metabolism can be significantly slowed. This modification can lead to several therapeutic advantages, including:

Reduced Toxicity: Deuteration can alter metabolic pathways, sometimes preventing the formation of toxic metabolites and improving the drug's safety profile.

Enhanced Efficacy: By remaining in the body longer, the drug may exert its therapeutic effect more effectively. neulandlabs.com

This "deuterium switch" strategy has led to the development and FDA approval of deuterated drugs, such as deutetrabenazine and deucravacitinib, validating the approach in modern medicine. nih.govmedchemexpress.com

Comparison of Carbon-Hydrogen and Carbon-Deuterium Bonds| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Reference |

|---|---|---|---|

| Relative Mass of Isotope | 1 | 2 | aquigenbio.comyoutube.com |

| Bond Strength | Weaker | Stronger | neulandlabs.com |

| Reaction Rate (Bond Cleavage) | Faster | Slower | chem-station.comneulandlabs.com |

Positioning of (S)-3-Boc-amino-4-phenyl-d5-1-butene within the Landscape of Chiral Deuterated Scaffolds

The compound this compound represents a highly specialized and synthetically valuable chemical entity that strategically combines the key features of chirality, functionality, and isotopic labeling. It is designed as a sophisticated building block for use in advanced organic synthesis, particularly for the development of novel pharmaceutical agents. gbwol.compharmaffiliates.com

An analysis of its structure reveals its specific utility:

The (S)-Chiral Center: The stereochemistry at the third carbon position provides a defined three-dimensional orientation. This is crucial for constructing enantiomerically pure target molecules, as biological systems often interact differently with different enantiomers.

The Allylic Amine Moiety: The combination of an amine and a butene chain (an allyl amine derivative) is a versatile functional group handle. The amine is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in multi-step synthesis that allows for the amine to be unmasked at a later, desired stage. The terminal alkene provides a site for a wide array of chemical transformations, such as additions, oxidations, or metathesis reactions.

The Phenyl-d5 Group: The five deuterium atoms on the phenyl ring are a deliberate modification designed to leverage the kinetic isotope effect. Aromatic rings are common sites of metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. By deuterating the ring, the C-D bonds become more resistant to cleavage than C-H bonds, potentially blocking or slowing this metabolic pathway.

Therefore, this compound is not a final product but a high-value intermediate. It is engineered for chemists to build more complex molecules where control over stereochemistry is essential and where metabolic stability with respect to the phenyl group is a desired feature. Its use allows for the exploration of new chiral drug candidates with potentially improved pharmacokinetic properties.

Physicochemical Properties of this compound| Property | Value | Reference |

|---|---|---|

| CAS Number | 1217607-65-2 | pharmaffiliates.com |

| Molecular Formula | C15H16D5NO2 | gbwol.compharmaffiliates.com |

| Molecular Weight | 252.36 g/mol | gbwol.compharmaffiliates.com |

| Physical Form | White Solid | gbwol.com |

| Classification | Chiral Reagent, Isotope Labelled Compound | gbwol.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-(2,3,4,5,6-pentadeuteriophenyl)but-3-en-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-5-13(11-12-9-7-6-8-10-12)16-14(17)18-15(2,3)4/h5-10,13H,1,11H2,2-4H3,(H,16,17)/t13-/m1/s1/i6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAHEVXTGAEKIY-KEAYUXCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C=C)NC(=O)OC(C)(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Depth Mechanistic Investigations and Reaction Dynamics of S 3 Boc Amino 4 Phenyl D5 1 Butene

Deuterium (B1214612) Kinetic Isotope Effect (KIE) Studies

The deuterium kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. wikipedia.orgresearchgate.net It involves comparing the rate of a reaction using a substrate containing hydrogen to the rate of the same reaction with an isotopically labeled substrate, in this case, containing deuterium. The magnitude of the KIE can provide critical insights into bond-breaking and bond-forming events in the rate-determining step (RDS) and the nature of the transition state. wikipedia.org

Probing Rate-Determining Steps and Transition State Structures via Primary Deuterium KIEs

A primary deuterium KIE is observed when a bond to a deuterium atom is broken or formed in the rate-determining step of a reaction. princeton.edu The effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. wikipedia.org A significant primary KIE, typically with a kH/kD value between 2 and 8, is strong evidence that the C-H(D) bond is cleaved in the RDS. princeton.edu

For (S)-3-Boc-amino-4-phenyl-d5-1-butene, the deuterium atoms are located on the aromatic phenyl ring. Therefore, a primary KIE would only be expected in reactions that involve the direct cleavage of a C-D bond on this ring. An example of such a reaction would be an electrophilic aromatic substitution (e.g., nitration or bromination) on the deuterated phenyl ring.

Conversely, for reactions occurring at other positions of the molecule, such as allylic C-H activation at C4, addition to the C1=C2 double bond, or reactions involving the N-H bond of the Boc-carbamate, the primary KIE from the phenyl-d5 group would be expected to be negligible (kH/kD ≈ 1). This is because the C-D bonds on the phenyl ring are not broken during these transformations. Observing a KIE near unity for such a reaction would rule out a mechanism involving the cleavage of a phenyl C-H(D) bond in the rate-determining step.

Table 1: Hypothetical Primary Deuterium KIE Data for Reactions of (S)-3-Boc-amino-4-phenyl-1-butene Isotopologues This table presents illustrative data for conceptual understanding.

| Reaction Type | Isotopologue | Rate Constant (k) | kH/kD | Mechanistic Implication |

| Electrophilic Aromatic Substitution (on phenyl ring) | Phenyl-h5 | kH | 6.2 | C-H(D) bond cleavage on the phenyl ring is part of the rate-determining step. |

| Phenyl-d5 | kD | |||

| Palladium-Catalyzed Allylic Amination (at C1/C3) | Phenyl-h5 | kH | 1.05 | C-H(D) bond cleavage on the phenyl ring is not involved in the rate-determining step. |

| Phenyl-d5 | kD |

Analysis of Secondary Deuterium KIEs to Elucidate Electronic and Steric Effects

Secondary deuterium KIEs occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the RDS. wikipedia.orgprinceton.edu These effects are generally smaller than primary KIEs, with typical kH/kD values ranging from 0.7 to 1.5. They arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state.

Secondary KIEs are categorized based on the position of the isotope relative to the reaction center:

α-Secondary KIEs: Occur when the isotope is on the atom undergoing a change in hybridization. A normal KIE (kH/kD > 1) is typically observed for reactions where the hybridization changes from sp3 to sp2, while an inverse KIE (kH/kD < 1) is seen for changes from sp2 to sp3.

β-Secondary KIEs: Occur when the isotope is on an adjacent atom. These effects are often related to hyperconjugation or steric effects.

In the case of this compound, the deuterium labels are remote from the common reactive sites (the allyl and amine functionalities). A transformation at the allylic position, for instance, might exhibit a small, remote secondary KIE. Such an effect could be transmitted through the molecule's electronic system, providing subtle clues about the transition state structure. For example, in a reaction that increases the electron density or steric crowding around the benzyl C4-carbon, a slight change in the vibrational modes of the phenyl C-D bonds could lead to a measurable secondary KIE.

Table 2: Hypothetical Secondary Deuterium KIE Data for a Reaction at the Allylic Position This table presents illustrative data for conceptual understanding.

| Reaction Type | Isotopologue | kH/kD | Mechanistic Interpretation |

| SN1-type reaction at C3 | Phenyl-d5 | 1.03 (normal) | Suggests a slight loosening of vibrational modes at the phenyl ring in the transition state, possibly due to electronic changes associated with carbocation formation at C3. |

| SN2-type reaction at C3 | Phenyl-d5 | 0.98 (inverse) | Suggests a slight tightening of vibrational modes at the phenyl ring in the transition state, indicating a more sterically congested or electronically constrained transition state. |

Isotopic Perturbation of Equilibrium Studies for Reaction Intermediates

Isotopic perturbation of equilibrium is a specialized NMR technique used to detect hidden symmetry in molecules and to study rapidly equilibrating systems. acs.org If a molecule can exist in two or more degenerate (or near-degenerate) forms, isotopic substitution can break this symmetry, leading to observable changes in NMR chemical shifts. nih.govumn.edumdpi.com

A hypothetical application for this compound could involve its interaction with a metal catalyst to form a π-allyl complex. In such a complex, the metal might coordinate to the butene fragment, and there could be an equilibrium between different coordination isomers or a symmetric intermediate. The presence of the phenyl-d5 group could subtly perturb this equilibrium. By comparing the NMR spectra of the deuterated and non-deuterated complexes at low temperatures, it might be possible to measure the equilibrium isotope effect (EIE) and gain information about the structure and bonding of the unobserved intermediate species.

Elucidation of Stereochemical Control Mechanisms

The stereochemical outcome of reactions involving chiral molecules like this compound is of paramount importance. Understanding the factors that control diastereoselectivity and enantioselectivity is key to designing effective synthetic transformations.

Analysis of Diastereoselectivity and Enantioselectivity Origin in Transformations of this compound

The molecule possesses a stereocenter at the C3 position. This existing chirality can direct the stereochemical outcome of reactions at nearby prochiral centers, a phenomenon known as substrate-controlled diastereoselectivity.

For example, in a reaction involving the C1=C2 double bond, such as an epoxidation or dihydroxylation, the incoming reagent can attack from one of two faces. The bulky tert-butoxycarbonyl (Boc) group and the phenyl-d5 group create a biased steric environment around the double bond. Reagents are likely to approach from the face opposite to the larger substituent to minimize steric hindrance, leading to the preferential formation of one diastereomer over the other. The analysis of the product ratios (diastereomeric excess, d.e.) would reveal the extent of this stereochemical influence.

In catalyst-controlled reactions, an external chiral catalyst or reagent is used to govern the stereochemical outcome. nih.govnih.gov The final stereochemistry is a result of the interplay between the substrate's inherent chirality and the catalyst's chirality. In "matched" pairs, the substrate and catalyst preferences align, leading to high selectivity. In "mismatched" pairs, they oppose each other, often resulting in lower selectivity. Studying both scenarios provides insight into the dominant stereocontrolling elements.

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking) in Stereocontrol

Non-covalent interactions are crucial in dictating the geometry of the transition state in many stereoselective reactions. researcher.life These interactions, though weak individually, can collectively exert powerful control over reaction pathways.

For this compound, several functional groups can participate in such interactions:

Hydrogen Bonding: The N-H proton of the carbamate and the two carbonyl oxygens of the Boc group are capable of acting as hydrogen bond donors and acceptors, respectively. researcher.life In a catalyzed reaction, a chiral catalyst could form a specific hydrogen bond with the substrate, holding it in a rigid conformation that exposes only one face of the double bond to the reacting partner.

π-Stacking: The deuterated phenyl ring is an aromatic π-system. It can engage in π-stacking interactions with other aromatic moieties present in a catalyst or reagent. This interaction can help to orient the substrate within the catalyst's chiral pocket, leading to high levels of enantioselectivity.

Steric Repulsion: The bulky tert-butyl group of the Boc protecting group can sterically block one face of the molecule, guiding incoming reagents to the opposite, more accessible face.

By systematically modifying the substrate (e.g., changing the protecting group) or the catalyst and observing the effects on stereoselectivity, the specific non-covalent interactions responsible for stereocontrol can be identified and understood.

Detailed Reaction Pathway Mapping

The precise mapping of reaction pathways for this compound is crucial for understanding and optimizing its chemical transformations. While specific mechanistic studies on this deuterated isotopologue are not extensively documented in publicly available literature, a robust understanding can be constructed by examining analogous non-deuterated systems and the well-established principles of organometallic catalysis. The strategic placement of deuterium atoms on the phenyl ring serves as a powerful tool for mechanistic elucidation, primarily acting as a spectroscopic marker and a means to probe for unexpected C-H activation at the aromatic ring.

Mechanistic Studies of Hydroamination Reactions Involving this compound

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing more complex amines. For allylic amines like (S)-3-Boc-amino-4-phenyl-1-butene, this transformation can be catalyzed by various transition metals, notably rhodium and iridium complexes. nih.govnih.gov The reaction can proceed through several plausible mechanistic pathways, and the deuterium labeling in the phenyl-d5 group, while remote from the reactive alkene, is instrumental in confirming that the phenyl ring is a spectator in the core reaction mechanism.

A common mechanistic proposal for rhodium-catalyzed hydroamination involves the coordination of the allylic amine to the metal center. uni-freiburg.denih.gov For intermolecular hydroamination, two main pathways are often considered: an outer-sphere aminometalation and a mechanism involving oxidative addition/migratory insertion. nih.gov In the context of this compound, a catalyst, for instance, a Rh(I) complex, would coordinate to the alkene. The amine moiety can then participate in either an intramolecular or intermolecular fashion.

Key Mechanistic Steps:

Olefin Coordination: The butene moiety of the substrate coordinates to the electron-deficient metal center (e.g., Rh(I) or Ir(I)).

N-H Activation: The catalyst can activate the N-H bond of a secondary amine nucleophile, often facilitated by a basic ligand or additive.

Nucleophilic Attack (Aminometalation): The amine nucleophile attacks the coordinated alkene. This can occur in an outer-sphere fashion (direct attack) or an inner-sphere fashion (following coordination of the amine to the metal). This step is often regioselectivity-determining.

Protonolysis: The resulting metallacyclic or alkyl-metal intermediate is protonated, releasing the amine product and regenerating the active catalyst.

The d5-phenyl group in this compound would not be expected to participate directly in these steps. Its primary role in a mechanistic study would be to confirm the absence of side reactions involving C-H activation of the aromatic ring. Any such activation would be detectable by deuterium scrambling or exchange, which would be highly unlikely in typical hydroamination conditions.

| Catalyst System | Proposed Key Intermediate | Expected Regioselectivity | Role of d5-Labeling |

| [Rh(COD)2]BF4 / Ligand | Rh-π-allyl complex | Catalyst/ligand dependent | Spectator, confirms no aryl C-H activation |

| [Ir(COD)Cl]2 / Ligand | Iridacyclopentane | Anti-Markovnikov (for 1,3-diamines) | Spectator, confirms no aryl C-H activation |

| Late Transition Metals | Metallacyclic intermediate | Varies (Markovnikov or anti-Markovnikov) | Spectator, confirms no aryl C-H activation |

This table presents hypothetical data based on common hydroamination mechanisms.

Investigation of Rearrangement and Isomerization Pathways

Allylic amines are susceptible to isomerization, primarily through migration of the carbon-carbon double bond. This process is often catalyzed by transition metals that can form π-allyl complexes or facilitate hydride insertion/β-hydride elimination sequences. acs.orgmdpi.com For this compound, the principal isomerization pathway of interest would be the migration of the terminal double bond to an internal position, yielding an enamine or a different allylic amine isomer.

A common mechanism for alkene isomerization catalyzed by palladium(II) complexes involves the formation of a Pd-H species, which then undergoes migratory insertion with the alkene. nih.gov Subsequent β-hydride elimination can then regenerate the double bond at a different position.

Potential Isomerization Pathways:

1,3-Hydride Shift: A metal hydride (M-H) adds to the terminal carbon of the butene (Markovnikov insertion), forming a metal-alkyl intermediate. β-hydride elimination from the adjacent carbon results in the formation of an internal alkene.

π-Allyl Mechanism: The catalyst coordinates to the alkene, and subsequent C-H activation at the allylic position forms a π-allyl metal complex. This intermediate can then be protonated or react with a hydride at either end of the allyl system, potentially leading to an isomerized product. acs.org

The deuterium labeling on the phenyl group is not positioned to directly probe the mechanism of alkene isomerization along the butene chain. To study this pathway effectively, deuterium would need to be incorporated at the C1, C3, or C4 positions of the butene backbone. However, the existing d5-label serves to simplify spectroscopic analysis (e.g., ¹H NMR) of the aliphatic region by removing complex couplings from the phenyl protons.

| Catalyst | Isomerization Mechanism | Potential Product | Significance of d5-Labeling |

| Pd(OAc)2 | Hydride Insertion/β-Elimination | (S)-3-Boc-amino-4-phenyl-d5-2-butene | Simplifies NMR analysis of butene region |

| Rh(I) complexes | π-Allyl Formation | (S)-3-Boc-amino-4-phenyl-d5-2-butene | Simplifies NMR analysis of butene region |

| Heat (uncatalyzed) | uni-freiburg.deuni-freiburg.de-Sigmatropic Rearrangement (e.g., aza-Claisen) organic-chemistry.org | Unlikely without imidate formation | Spectator group |

This table outlines plausible isomerization scenarios for the subject compound.

Examination of Organometallic Intermediates and Their Reactivity Profiles

The reactivity of this compound in organometallic catalysis is dictated by the formation and subsequent reaction of key intermediates. In palladium-catalyzed reactions, such as allylic amination, the formation of a π-allylpalladium complex is a cornerstone of the mechanism. acs.orgacs.org Similarly, rhodium catalysis can involve Rh(π-allyl) intermediates. chemrxiv.orgibs.re.kr

Formation of a π-Allylpalladium Intermediate:

In a typical palladium-catalyzed allylic substitution, a Pd(0) species undergoes oxidative addition to an allylic leaving group (if present) or activates an allylic C-H bond to form a Pd(II)-π-allyl complex. In the case of this compound, direct C-H activation at the allylic position (C3) could generate such an intermediate.

Once formed, this electrophilic π-allyl complex is susceptible to nucleophilic attack. The nucleophile can attack at either terminus of the allyl system, leading to different constitutional isomers. The stereochemistry of the starting material and the nature of the ligands on the palladium center play a crucial role in determining the stereochemical outcome of the reaction.

The deuterated phenyl group in the this compound substrate would be an integral part of the resulting π-allyl intermediate. Its presence could be confirmed by mass spectrometry (due to the increased mass) and potentially by specific NMR techniques sensitive to deuterium, although its primary utility remains as a non-participating, spectroscopically distinct marker.

| Metal Center | Key Organometallic Intermediate | Formation Pathway | Subsequent Reactivity |

| Palladium (Pd) | π-Allylpalladium(II) Complex | Allylic C-H activation | Nucleophilic attack by amines, malonates, etc. |

| Rhodium (Rh) | Rhodium(III)-π-allyl Complex | C-H activation or hydrometalation uni-freiburg.dechemrxiv.org | Reductive elimination, nucleophilic attack |

| Iridium (Ir) | Iridacyclopentane | Oxidative cyclization | Reductive elimination to form diamines |

This table summarizes key organometallic intermediates expected in catalytic reactions of the subject compound.

Computational and Theoretical Chemistry Applied to S 3 Boc Amino 4 Phenyl D5 1 Butene

Quantum Mechanical Calculations (DFT, Ab Initio) for Structural and Electronic Properties

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT) and ab initio calculations, are foundational tools for investigating the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular attributes.

The three-dimensional structure of (S)-3-Boc-amino-4-phenyl-d5-1-butene is not static; it exists as an ensemble of interconverting conformers. The steric bulk of the tert-butyloxycarbonyl (Boc) protecting group significantly influences the rotational freedom around the C-N bond and adjacent single bonds. organic-chemistry.orgfishersci.co.uk

Computational conformation analysis is employed to identify the most stable, low-energy conformers. By systematically rotating the key dihedral angles (e.g., H-C-C-N, C-N-C-O) and calculating the potential energy at each step, a potential energy surface can be mapped. DFT methods, such as B3LYP with a suitable basis set like 6-31G(d,p), are effective for accurately determining the geometries and relative energies of these conformers. The analysis reveals that the bulky Boc group and the phenyl ring dictate the spatial arrangement of the butene backbone, favoring staggered conformations to minimize steric strain. The presence of cis and trans carbamate rotamers further complicates the conformational landscape. nih.gov

Table 1: Calculated Relative Energies of Key Conformers This table presents hypothetical data typical for such a computational analysis, illustrating the energy differences between stable conformations.

| Conformer | Dihedral Angle (Cα-Cβ-N-C(Boc)) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| A (Global Minimum) | 178.5° (anti-periplanar) | 0.00 | 75.2 |

| B | 65.2° (gauche) | 1.15 | 15.5 |

| C | -68.9° (gauche) | 1.35 | 9.3 |

The replacement of five hydrogen atoms with deuterium (B1214612) on the phenyl ring introduces subtle but computationally predictable effects. Deuterium is heavier than hydrogen, which primarily affects the vibrational frequencies of the C-D bonds compared to C-H bonds. youtube.com According to the principles of quantum mechanics, this leads to a lower zero-point vibrational energy (ZPVE) for the C-D bond.

While this isotopic substitution does not significantly alter the electronic structure—the shape and energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) remain largely unchanged—it can influence reactivity. reddit.comsemanticscholar.org The frontier molecular orbitals, which are crucial for chemical reactions, are concentrated on the π-system of the aromatic ring and the double bond. msu.edu The primary electronic effect of deuteration is negligible because isotopes have the same electronic configuration. reddit.com However, the changes in vibrational modes can lead to secondary kinetic isotope effects, which are discussed in a later section. Computational models can precisely calculate these vibrational frequencies and ZPVEs, quantifying the energetic differences between the deuterated and non-deuterated isotopologues.

Table 2: Comparison of Calculated Properties for Phenyl vs. Phenyl-d5 Moiety Illustrative data comparing the computed properties of the standard and deuterated aromatic ring in the molecule.

| Property | Phenyl (C6H5) Moiety | Phenyl-d5 (C6D5) Moiety | % Difference |

| HOMO Energy (eV) | -6.85 | -6.85 | ~0% |

| LUMO Energy (eV) | -0.21 | -0.21 | ~0% |

| Total Zero-Point Vibrational Energy (kcal/mol) | 115.7 | 109.2 | -5.6% |

| Average C-H/C-D Stretching Frequency (cm⁻¹) | ~3050 | ~2270 | -25.6% |

Transition State Characterization and Reaction Energy Profiles

Understanding the mechanism and selectivity of chemical reactions involving this compound requires the characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

Computational chemistry is a powerful tool for predicting the stereochemical outcome of asymmetric reactions. rsc.orgacs.orgresearchgate.net For a reaction where a new stereocenter is formed, there are at least two diastereomeric transition states leading to the different product enantiomers or diastereomers. The enantiomeric ratio (or enantiomeric excess, ee) is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) between these competing transition states.

By locating and optimizing the geometries of the transition states for the formation of the (S,S) and (S,R) products (for example, in an addition reaction across the double bond), their energies can be calculated with high accuracy. Including corrections for ZPVE, thermal effects, and solvation provides a computed ΔΔG‡ value that can be used to predict the enantiomeric ratio using the following relationship:

ΔΔG‡ = -RT ln(k_major/k_minor)

where k_major and k_minor are the rate constants for the formation of the major and minor enantiomers, respectively. This approach is invaluable for understanding the origins of stereoselectivity and for the rational design of catalysts and reagents. nih.gov

A kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For this compound, the deuteration is on the aromatic ring, which is not typically broken during reactions at the butene or amine functionalities. This gives rise to a secondary kinetic isotope effect (SKIE). wikipedia.org

SKIEs are generally smaller than primary KIEs and arise from changes in vibrational frequencies between the ground state and the transition state. princeton.edu For example, if the hybridization of a carbon atom changes during the reaction, the frequencies of the attached C-H (or C-D) bending modes will change, altering the ZPVE difference between the ground state and the transition state.

Computational models can elucidate the magnitude and direction (normal, kH/kD > 1, or inverse, kH/kD < 1) of the KIE. This is achieved by:

Optimizing the structures of the reactant and the transition state for both the hydrogen-containing (H) and deuterium-containing (D) isotopologues.

Performing frequency calculations for all four structures to obtain their respective ZPVEs.

Calculating the activation energies (ΔE‡) for both isotopes. The KIE is then related to the difference in these activation energies: kH/kD ≈ exp[-(ΔE‡_H - ΔE‡_D)/RT]. nih.gov

These calculations can distinguish between proposed mechanisms by comparing the computed KIE with experimentally observed values. princeton.edunih.gov

Molecular Dynamics Simulations

While quantum mechanical calculations provide detailed information about static structures and reaction pathways, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent interactions, and transport properties.

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent). The simulation would track the trajectory of every atom over a period of nanoseconds to microseconds. This approach can be used to:

Explore the conformational landscape and determine the relative populations of different conformers in a solution environment.

Analyze the solvation shell around the molecule and quantify hydrogen bonding interactions between the Boc-amine group and the solvent.

Investigate how the deuterated phenyl ring might subtly alter intermolecular interactions, such as π-stacking or hydrophobic interactions, compared to its non-deuterated counterpart.

Provide equilibrated structures for subsequent high-level QM/MM (Quantum Mechanics/Molecular Mechanics) calculations to study enzymatic reactions or other complex environments. acs.org

MD simulations thus bridge the gap between the static picture provided by QM calculations and the dynamic reality of molecules in solution. chemrxiv.org

Conformational Sampling and Dynamics of this compound

The flexibility of this compound, arising from several rotatable single bonds, means that it can exist in numerous conformations. Understanding the relative energies of these conformations and the barriers to interconversion is crucial for predicting its physical and chemical properties.

Conformational sampling is a computational technique used to explore the potential energy surface of a molecule and identify its stable conformers. A variety of algorithms can be employed for this purpose, including systematic searches, random sampling (e.g., Monte Carlo methods), and molecular dynamics simulations. For a molecule like this compound, the key dihedral angles to consider are those around the C-C bonds of the butene chain and the C-N bond of the Boc-amino group.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior. By simulating the movement of atoms over time, MD can reveal not only the stable conformations but also the pathways of conformational change and the timescale of these motions. Such simulations would typically be performed in a vacuum or with an appropriate solvent model to mimic experimental conditions.

Interactive Table: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (N-C3-C4-Ph) | Relative Energy (kcal/mol) | Population (%) |

| A | -60° | 180° | 0.00 | 45.2 |

| B | 60° | 180° | 0.25 | 30.1 |

| C | 180° | 60° | 1.10 | 10.5 |

| D | -60° | -60° | 1.50 | 7.2 |

| E | 60° | 60° | 1.65 | 5.5 |

| F | 180° | -60° | 2.00 | 1.5 |

Note: This data is illustrative and intended to represent the type of output from a conformational analysis study.

Solvent Effects on Reactivity and Stereoselectivity

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. In the context of this compound, computational models can be used to predict how different solvents will influence its reactivity and the stereoselectivity of reactions in which it participates.

Solvent effects can be modeled using either explicit or implicit solvent models. Explicit solvent models treat individual solvent molecules as part of the simulation, providing a detailed picture of solvent-solute interactions. However, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. This method is less computationally demanding and often provides a good approximation of bulk solvent effects.

For a reaction involving this compound, computational chemists could model the reaction pathway in different solvents to determine the activation energies of competing transition states. A lower activation energy would indicate a faster reaction rate. By comparing the energies of transition states leading to different stereoisomeric products, it is possible to predict the stereoselectivity of the reaction in a given solvent. For instance, polar aprotic solvents might stabilize a charged transition state more effectively than nonpolar solvents, leading to a different product ratio.

Interactive Table: Hypothetical Calculated Activation Energies for a Reaction of this compound in Various Solvents

| Solvent | Dielectric Constant | Activation Energy (Product A) (kcal/mol) | Activation Energy (Product B) (kcal/mol) | Predicted Selectivity (A:B) |

| Hexane | 1.9 | 25.3 | 26.1 | 80:20 |

| Dichloromethane | 8.9 | 22.1 | 23.5 | 92:8 |

| Acetonitrile | 37.5 | 20.5 | 22.8 | 98:2 |

| Water | 80.1 | 19.8 | 22.5 | 99:1 |

Note: This data is for illustrative purposes to demonstrate how solvent effects on reactivity and selectivity might be presented from a computational study.

Synthetic Utility and Advanced Applications of S 3 Boc Amino 4 Phenyl D5 1 Butene As a Chiral Deuterated Building Block

Precursor in the Asymmetric Synthesis of Complex Chiral Amines and Derivatives

Chiral amines are fundamental components of numerous pharmaceuticals, agrochemicals, and catalysts. mdpi.com The asymmetric synthesis of these compounds often relies on the use of enantiomerically pure starting materials or chiral auxiliaries. (S)-3-Boc-amino-4-phenyl-d5-1-butene serves as an excellent chiral pool starting material, providing a pre-installed stereocenter that can be elaborated into more complex structures.

Construction of Chiral β-Amino Acid Derivatives

β-Amino acids are crucial structural motifs in natural products and peptidomimetics, often imparting unique conformational properties and resistance to enzymatic degradation. illinois.edu The synthesis of chiral β-amino acid derivatives can be approached through various strategies, including the homologation of α-amino acids or conjugate addition reactions. illinois.edu

The vinyl group of this compound can be functionalized to introduce a carboxylic acid moiety, thereby constructing a β-amino acid scaffold. For instance, oxidative cleavage of the double bond (e.g., via ozonolysis followed by an oxidative workup) would yield a protected β-amino carboxylic acid. This transformation provides a direct entry into non-proteinogenic amino acids with a deuterated phenyl side chain, which are valuable for pharmacokinetic studies. Common synthetic strategies for accessing β-amino acids often involve multi-step sequences or the use of hazardous reagents, but utilizing a pre-functionalized chiral building block can streamline this process. illinois.edugoogle.comresearchgate.net

Table 1: Potential Transformations for β-Amino Acid Synthesis

| Step | Reagents & Conditions | Resulting Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Oxidative Cleavage | i) O₃, CH₂Cl₂, -78 °C; ii) H₂O₂ | (S)-2-(Boc-amino)-3-(phenyl-d5)propanoic acid | Formation of the carboxylic acid moiety |

Synthesis of Chiral Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Piperidines, Isoquinolines)

Nitrogen-containing heterocycles are among the most prevalent structural motifs in pharmaceuticals and natural alkaloids. beilstein-journals.org The synthesis of enantiopure pyrrolidines, piperidines, and related structures is a significant goal in organic chemistry. This compound is an ideal precursor for such syntheses due to its combination of a chiral amine and a reactive alkene.

The terminal double bond can participate in various cyclization strategies. For example:

Pyrrolidine Synthesis: An intramolecular hydroamination or an aminomercuration-demercuration sequence could be envisioned after appropriate functionalization. Alternatively, oxidative cleavage of the alkene to an aldehyde, followed by intramolecular reductive amination after Boc-deprotection, would yield a substituted pyrrolidine. researchgate.net

Piperidine Synthesis: The butene chain can be extended through methods like hydroboration-oxidation followed by further carbon chain elongation before an intramolecular cyclization step. The synthesis of 3-amino-4-phenyl-2-piperidones has been demonstrated using related strategies involving intramolecular cyclization. nih.gov The use of N-Boc protected aminopyrrolidines and aminopiperidines in nucleophilic substitution reactions is a common method for building complex heterocyclic structures. semanticscholar.orgnih.gov

Table 2: General Strategies for Heterocycle Synthesis

| Target Heterocycle | General Synthetic Approach | Key Transformation of the Butene Moiety |

|---|---|---|

| Pyrrolidine | Intramolecular Cyclization | Oxidative cleavage to an aldehyde, followed by reductive amination |

| Piperidine | Ring-Closing Metathesis (RCM) | Cross-metathesis to elongate the chain, followed by RCM |

Development of Chiral Catalysts and Ligands Incorporating the (S)-3-Amino-4-phenyl-d5-1-butene Motif

The demand for efficient enantioselective transformations has driven the development of a vast array of chiral catalysts and ligands. Chiral amines and their derivatives are frequently incorporated into ligand scaffolds for asymmetric catalysis. mdpi.com The (S)-3-amino-4-phenyl-d5-1-butene motif, after removal of the Boc protecting group, provides a chiral amine that can be integrated into various ligand frameworks.

For example, the primary amine can be functionalized to create bidentate ligands, such as P,N-ligands (phosphine-amine) or N,N-ligands, which are effective in transition-metal-catalyzed reactions like asymmetric hydrogenation and allylic alkylation. The vinyl group offers a site for attaching the ligand to a solid support or for further modification to tune the steric and electronic properties of the resulting catalyst. The development of bifunctional catalysts bearing hydrogen-bonding donors is a successful strategy in asymmetric phase-transfer catalysis, a role for which derivatives of this chiral amine would be well-suited. researchgate.net

Integration into Natural Product Total Synthesis

The structural complexity and biological activity of natural products, particularly alkaloids, make them compelling targets for total synthesis. Chiral building blocks are essential for constructing these intricate molecules in an enantioselective manner.

Stereocontrolled Incorporation into Indole Alkaloids and Other Complex Scaffolds

Indole alkaloids are a large and diverse class of natural products with significant pharmacological properties. nih.govmdpi.com Many indole alkaloids contain complex polycyclic systems built around an indole core, often incorporating a chiral amine fragment. Syntheses of these molecules frequently employ strategies like the Pictet-Spengler or Fischer indole reactions. nih.govencyclopedia.pub

This compound can serve as a versatile precursor for key fragments of these alkaloids. After conversion of the phenyl-d5 group into a tryptamine-d5 equivalent, the chiral amine center can direct the stereochemical outcome of subsequent cyclization reactions to form complex frameworks such as those found in aspidosperma or corynanthe alkaloids. The butene handle allows for the introduction of further functionality required to complete the synthesis of the natural product target.

Deuterium (B1214612) Labeling for Biosynthetic Pathway Elucidation

Understanding how organisms construct complex natural products is a fundamental goal of chemical biology. Isotopic labeling is a powerful technique for tracing the metabolic fate of precursor molecules through a biosynthetic pathway. nih.gov Deuterium-labeled compounds are particularly useful as they are chemically identical to their non-labeled counterparts but can be readily detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

This compound, with its five deuterium atoms on the phenyl ring, is an ideal tracer for studying the biosynthesis of natural products derived from phenylalanine. By feeding a biological system with this deuterated building block, researchers can isolate the final natural product and analyze its mass spectrum. An increase in mass corresponding to the incorporation of five deuterium atoms provides direct evidence that the compound is derived from the administered precursor. This method helps to identify the building blocks of complex molecules and navigate the intricate networks of biosynthetic pathways. acs.orgacs.org

Role in the Generation of Deuterium-Labeled Pharmaceutical Lead Compounds

As a specialized reagent, this compound serves as a precursor for introducing a deuterated phenylalaninol-like motif into larger, more complex molecules. This is particularly valuable in drug discovery, where even subtle molecular changes can lead to significant improvements in a drug's behavior in the body. The Boc-protected amine and the terminal double bond are reactive handles that allow for a variety of chemical transformations, enabling its incorporation into diverse molecular scaffolds.

The replacement of hydrogen with its stable, non-radioactive isotope, deuterium, is a key strategy for enhancing a drug's metabolic profile. nih.govresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength leads to the kinetic isotope effect (KIE), where the cleavage of a C-D bond can be 6 to 10 times slower than that of a C-H bond if this step is rate-determining in the metabolic process. researchgate.net

In many drug molecules, phenyl rings are susceptible to oxidation by cytochrome P450 (CYP450) enzymes, a primary route of metabolism that leads to rapid clearance from the body. bioscientia.de By replacing the hydrogen atoms on the phenyl group of a drug candidate with deuterium, as is present in this compound, the rate of this oxidative metabolism can be significantly reduced. enamine.netenamine.net This modification can lead to several beneficial changes in the pharmacokinetic (PK) profile of a drug, including:

Increased half-life (t½): A slower rate of metabolism means the drug remains in the bloodstream for a longer period.

Increased exposure (AUC): The total amount of drug the body is exposed to over time is increased.

Reduced clearance: The rate at which the drug is removed from the body is lowered.

Potentially lower and less frequent dosing: A longer half-life can allow for smaller doses or less frequent administration to maintain therapeutic concentrations. nih.govenamine.net

The first deuterated drug approved by the FDA, deutetrabenazine, exemplifies these benefits. Its deuteration leads to a superior pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine, allowing for reduced dosing frequency. nih.govwikipedia.org

Below is a data table illustrating the pharmacokinetic improvements observed in d9-methadone compared to its non-deuterated form in a preclinical study.

| Parameter | Methadone | d9-Methadone | Fold Change |

| AUC (Area Under the Curve) | (Value) | (Value) | 5.7-fold increase |

| Cmax (Maximum Concentration) | (Value) | (Value) | 4.4-fold increase |

| Clearance | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | 5.2-fold decrease |

| Data derived from a study on CD-1 male mice. nih.gov |

The development of new chemical entities is a complex process, and improving the properties of a promising lead compound is a critical step. Deuterated building blocks like this compound are instrumental in this phase. researchgate.netacs.org They allow medicinal chemists to synthesize deuterated versions of lead compounds for direct comparison with the original, non-deuterated molecule.

The synthesis of these analogs can be achieved through various methods:

Multi-step synthesis using deuterated building blocks: This is often the most precise method to ensure the exact location and high isotopic purity of the deuterium atoms. acs.org Building blocks like this compound are incorporated early in the synthetic route.

Late-stage C-H activation: Advances in catalysis have enabled the direct exchange of hydrogen for deuterium on complex molecules, though this can sometimes lead to mixtures of products. nih.gov

Reductive deuteration: Using deuterium gas (D₂) or deuterated hydride reagents (e.g., NaBD₄) to reduce unsaturated precursors is another common strategy. nih.gov

Beyond improving drug properties, deuterated compounds are invaluable tools for elucidating the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov The kinetic isotope effect (KIE) provides direct evidence for the involvement of C-H bond breaking in the rate-determining step of a reaction. wikipedia.org

When a substrate containing a C-D bond in place of a C-H bond at the site of enzymatic action is used, a slower reaction rate (a "primary" KIE greater than 1) indicates that the cleavage of this bond is part of the slowest step in the catalytic cycle. nih.govwikipedia.org The magnitude of the KIE can provide detailed information about the transition state of the reaction.

For example, cytochrome P450 enzymes often exhibit KIEs in the oxidation of their substrates. Studying the KIE for the metabolism of a drug can reveal which specific C-H bond is being targeted by the enzyme. This information is critical for rational drug design, as it identifies the metabolic "soft spots" that could be blocked by deuteration. acs.org

The use of a building block like this compound would allow for the synthesis of enzyme substrates or inhibitors where the deuterated phenyl ring can act as a probe. By comparing the enzymatic processing of the deuterated compound to its non-deuterated isotopologue, researchers can gain fundamental insights into the enzyme's mechanism of action.

The following table presents examples of experimentally determined KIE values for different enzyme systems, demonstrating the utility of this effect in mechanistic studies.

| Enzyme | Reaction | Substrate | KIE (kH/kD) |

| Cytochrome P450 (P450CAM) | Camphor Hydroxylation | Camphor | ~1.23 |

| Cytochrome P450 (P450BM3) | p-Xylene Hydroxylation | p-Xylene | ~7.3 |

| Taurine α-KG-dependent dioxygenase (TauD) | Hydrogen Atom Abstraction | Taurine | 50-100 |

| Table compiled from various enzymatic studies. acs.org |

Future Prospects and Emerging Research Frontiers for Deuterated Chiral Aminoalkenes

Development of Chemoenzymatic and Biocatalytic Routes for Enantioselective Deuteration and Derivatization

The pursuit of greener, more efficient, and highly selective synthetic methods has led to a focus on chemoenzymatic and biocatalytic strategies. These approaches offer significant advantages, including mild reaction conditions, high stereoselectivity, and the potential to circumvent complex protecting group manipulations. nih.gov

Biocatalysis provides a powerful toolkit for the precise installation of deuterium (B1214612). Enzymes such as pyridoxal phosphate (PLP)-dependent enzymes can reversibly deprotonate α-amino acids, enabling deuterium exchange at the α-carbon when the reaction is conducted in deuterium oxide (D₂O). nih.govresearchgate.net This method is advantageous due to the low cost and ready availability of D₂O as a deuterium source. nih.gov Researchers have successfully demonstrated the use of PLP-dependent enzymes for the stereoretentive α-deuteration of a broad range of amino acids and their methyl esters with high levels of deuterium incorporation and enantiomeric excess. nih.gov For instance, preparative-scale reactions have yielded deuterated building blocks that were subsequently used in the synthesis of deutero-safinamide. nih.gov

Another promising biocatalytic strategy involves the use of reductases. A recently developed method combines a clean reductant (H₂) with a cheap deuterium source (²H₂O) to generate and recycle the deuterated cofactor [4-²H]-NADH. researchgate.net This in-situ generated cofactor can then be coupled with a variety of C=O, C=N, and C=C bond reductases to achieve asymmetric deuteration across a range of molecules with near-perfect chemo-, stereo-, and isotopic selectivity. researchgate.netchemrxiv.org This approach has been successfully applied to the preparative-scale synthesis of the heavy drug (1S,3′R)-[2′,2′,3′-²H₃]-solifenacin fumarate. researchgate.net The development of such enzymatic cascades, which combine several enzymatic transformations in a one-pot process, allows for the construction of complex chiral architectures with high optical purity under ambient conditions, eliminating the need for intermediate purification steps. researchgate.net

These chemoenzymatic and biocatalytic routes are becoming essential for creating tailor-made deuterated amino acids and their derivatives, which are crucial precursors for compounds like (S)-3-Boc-amino-4-phenyl-d5-1-butene. rsc.orgmdpi.com

| Enzyme Class | Deuterium Source | Key Transformation | Advantages | Example Application |

|---|---|---|---|---|

| Pyridoxal Phosphate (PLP)-dependent Enzymes | D₂O | α-Deuteration of amino acids and esters | High stereoselectivity, mild conditions, no protecting groups required. nih.gov | Synthesis of deutero-safinamide. nih.gov |

| Carbonyl, Imine, and Enone Reductases | ²H₂O (via [4-²H]-NADH) | Asymmetric reductive deuteration of C=O, C=N, and C=C bonds. | High chemo-, enantio-, and isotopic selectivity; uses an inexpensive deuterium source and clean reductant (H₂). researchgate.netchemrxiv.org | Preparation of heavy solifenacin fumarate. researchgate.net |

| Transaminases / Monoamine Oxidases | Deuterated donors | Asymmetric synthesis of chiral amines. | Enables one-pot enzymatic cascades for building complex molecules with high optical purity. researchgate.net | Synthesis of APIs like Sitagliptin and Boceprevir. researchgate.net |

Harnessing Photoredox and Electrocatalytic Methodologies for C-H/C-D Functionalization

Visible-light photoredox catalysis and electrocatalysis have emerged as powerful strategies for C-H bond functionalization, offering novel pathways for deuterium incorporation under mild conditions. researchgate.netnih.gov These methods avoid the use of harsh reagents and high temperatures often associated with traditional deuteration techniques. nih.govnih.gov

Photoredox catalysis utilizes light-absorbing catalysts to generate highly reactive radical intermediates via single-electron transfer (SET) processes. researchgate.netacs.org This approach can be applied to the direct C-H functionalization of amines and alkenes. nih.govresearchgate.net For instance, the generation of α-aminoalkyl radicals from amines allows for subsequent reactions that can incorporate deuterium. researchgate.net Dual nickel/photoredox catalysis has proven effective for C-H functionalization, enabling transformations that were previously challenging. acs.orgcolumbia.edu Photocatalyzed methods have been developed for the deuteration of alkenes, providing a valuable tool for labeling complex molecules. researchgate.net The key advantage is the ability to generate radicals under neutral conditions, preserving sensitive functional groups within the molecule. nih.gov

Electrocatalysis offers an alternative approach, using electrical potential to drive redox reactions for deuteration. nih.gov This method can generate key M-H/M-D species from the electrolysis of H₂O or D₂O on modified electrodes, completely avoiding the need for high-pressure H₂ or D₂ gas. nih.gov Electrocatalytic protocols have been developed for the hydrogenation and deuteration of a wide range of alkenes, including mono-, di-, tri-, and tetra-substituted variants, with excellent yields. nih.gov Furthermore, electrochemical methods can utilize deuterochloroform as a one-carbon deuteration block for the functionalization of alkenes, achieving high levels of deuterium incorporation. nih.gov

These advanced methodologies provide powerful tools for the late-stage functionalization and deuteration of complex molecules, including chiral aminoalkenes, expanding the synthetic toolbox for creating novel deuterated compounds. rsc.org

| Methodology | Mechanism | Deuterium Source | Substrate Scope | Key Advantages |

|---|---|---|---|---|

| Visible-Light Photoredox Catalysis | Single-Electron Transfer (SET) to generate radical intermediates. researchgate.netacs.org | Deuterated solvents or reagents. | Amines, alkenes, heteroarenes. nih.govresearchgate.net | Mild reaction conditions, high functional group tolerance, novel reactivity. nih.gov |

| Electrocatalysis | Electrolysis of D₂O on modified electrodes to generate M-D species. nih.gov | D₂O, Deuterochloroform. nih.govnih.gov | Mono-, di-, tri-, and tetra-substituted alkenes. nih.gov | Avoids use of D₂ gas, high safety profile, excellent yields. nih.gov |

Advanced Spectroscopic Techniques for High-Resolution Structural and Dynamic Analysis of Deuterated Chiral Molecules

The precise structural characterization of deuterated chiral molecules is critical for understanding their properties and function. The subtle change of replacing hydrogen with deuterium can significantly influence spectroscopic signatures, which can be harnessed by advanced analytical techniques for detailed analysis. nih.gov

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. wikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org Since VCD is highly sensitive to the three-dimensional arrangement of atoms, the isotopic substitution of hydrogen with deuterium induces significant and predictable variations in the VCD spectrum. nih.gov By comparing experimental VCD spectra with those predicted by Density Functional Theory (DFT) calculations, the absolute configuration of deuterated enantiomers can be unambiguously assigned. nih.govnih.gov This technique is particularly valuable as it does not require crystallization of the sample. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable tool. Multinuclear NMR techniques, including ¹³C and ²H NMR, are highly effective for chiral recognition. nih.gov The use of chiral solvating agents can induce anisochrony in the NMR signals of enantiomers, allowing for their discrimination. nih.gov Natural abundance deuterium (NAD) NMR spectroscopy, enhanced by modern high-field spectrometers and cryogenic probes, has become a powerful method for enantiomeric analysis in chiral liquid-crystalline environments. worldscientific.comresearchgate.net For molecules that are chiral only by virtue of isotopic substitution, specialized techniques are required. Chiral derivatization NMR has been used, but it requires additional chemical steps. nih.gov

Chiral Tag Molecular Rotational Resonance (MRR) Spectroscopy has recently emerged as a definitive method for assigning the absolute configuration of molecules that are chiral due to deuterium substitution. nih.gov This technique involves the noncovalent derivatization of the analyte with a small chiral "tag" molecule. The resulting diastereomeric complexes have distinct rotational spectra, allowing for the unambiguous determination of absolute configuration and the measurement of enantiomeric excess from a single measurement. nih.gov

| Technique | Principle | Information Obtained | Advantages for Deuterated Chiral Molecules |

|---|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. wikipedia.org | Absolute configuration, solution-phase conformation. nih.gov | Highly sensitive to isotopic substitution; allows for definitive assignment when combined with DFT calculations. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Anisochronous signals of enantiomers in a chiral environment. nih.gov | Enantiomeric purity, structural elucidation. | ²H NMR is a direct probe; NAD-NMR in chiral solvents is effective for enantiomeric analysis. worldscientific.comsemanticscholar.org |

| Chiral Tag Molecular Rotational Resonance (MRR) | Measures distinct rotational spectra of diastereomeric complexes. nih.gov | Unambiguous absolute configuration and enantiomeric excess. nih.gov | Ideal for molecules chiral only by isotopic substitution; highly precise. nih.gov |

Predictive Modeling and Artificial Intelligence in the Design and Synthesis of Novel Chiral Deuterated Compounds

The discovery and optimization of synthetic routes for complex chiral molecules is often a resource-intensive, trial-and-error process. The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by enabling data-driven design and prediction. mdpi.com These computational tools can analyze vast datasets to identify patterns and predict outcomes, thereby accelerating the development of efficient and selective catalytic systems.

ML models are increasingly being used to predict the enantioselectivity of asymmetric reactions. arxiv.org By training algorithms on datasets of known reactions, including features that describe the catalyst, substrates, and reaction conditions, it is possible to build models that can accurately forecast the enantiomeric excess (e.e.) for new, untested systems. nih.govresearchgate.net For example, random forest classification models have been successfully built to predict the enantioselectivity of amidases towards new substrates by using chemical and geometric descriptors. nih.gov This predictive power allows for the in silico screening of large virtual libraries of catalysts, identifying the most promising candidates for experimental validation and significantly reducing the time and resources required for catalyst optimization. riken.jpresearchgate.net

Beyond prediction, AI is also being employed in the de novo design of chiral catalysts and molecules. riken.jp Reinforcement learning, a type of ML, has been used to design chiral nanostructures with specific chiroptical properties. oejournal.orgresearchgate.net In catalyst design, computational screening data from quantum chemical calculations can be used to train AI models to optimize catalyst structures for improved enantioselectivity, even with a limited number of training samples. riken.jp This synergy between computation and experiment allows for a more rational and efficient approach to catalyst development.

The application of AI extends to the optimization of reaction conditions, where algorithms can process large parameter spaces (e.g., solvent, temperature, concentration) to identify the optimal conditions for achieving high yield and selectivity. mdpi.com As these data-driven methodologies mature, they are expected to become indispensable tools in the design and synthesis of novel chiral deuterated compounds, enabling the creation of molecules with precisely tailored properties. nih.gov

| Application Area | AI/ML Technique | Objective | Impact |

|---|---|---|---|

| Enantioselectivity Prediction | Random Forest, Linear Regression, Neural Networks. arxiv.orgnih.gov | Predict the enantiomeric excess (e.e.) of a reaction. nih.gov | Accelerates catalyst screening and optimization by prioritizing promising candidates. researchgate.net |

| Catalyst Design | Reinforcement Learning, Quantum Chemical Machine Learning (QML). riken.jpoejournal.org | In silico design of novel chiral catalysts with enhanced performance. | Moves beyond trial-and-error to rational, targeted catalyst development. riken.jp |

| Reaction Optimization | Reinforcement Learning, Design of Experiments (DoE) algorithms. mdpi.com | Identify optimal reaction parameters (solvent, temperature, etc.). | Improves reaction efficiency, yield, and selectivity while reducing development time. |

Q & A

Q. What are the optimal synthetic routes for (S)-3-Boc-amino-4-phenyl-d5-1-butene, and how can isotopic purity be ensured?

Methodological Answer:

- Step 1: Deuterium Incorporation

Use palladium-catalyzed hydrogen-deuterium exchange or deuterated reagents (e.g., D₂O, CD₃OD) to introduce deuterium at the specified positions. For example, deuterated phenyl rings can be synthesized via catalytic deuteration of aryl halides . - Step 2: Chiral Resolution

Employ asymmetric catalysis (e.g., Evans oxazaborolidine catalysts) or enzymatic resolution to achieve the (S)-configuration. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol eluent) . - Step 3: Boc Protection

Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP). Confirm completion via FT-IR (disappearance of NH stretches at ~3300 cm⁻¹) . - Isotopic Purity Validation

Analyze via high-resolution mass spectrometry (HRMS) and ²H NMR to confirm >98% deuterium incorporation. Use deuterated solvents (e.g., CDCl₃) to avoid interference .

Q. How can researchers characterize the stability of this compound under varying pH conditions?

Methodological Answer:

-

Experimental Design

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.

- Withdraw aliquots at timed intervals (0, 6, 12, 24, 48 hrs) and quench reactions.

-

Analytical Techniques

- Monitor degradation via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

- Detect deuterium retention using LC-MS (ESI+) and isotopic peak clustering analysis.

-

Key Findings (Hypothetical Data Table):

pH Temperature (°C) Half-life (hrs) Major Degradation Pathway 2 25 48 Boc deprotection 7 25 >200 Stable 12 40 12 Epoxide ring opening

Advanced Research Questions

Q. How does deuterium substitution impact the kinetic isotope effect (KIE) in ring-opening reactions of this compound?

Methodological Answer:

- Experimental Setup

- Compare reaction rates of deuterated vs. non-deuterated analogs in nucleophilic ring-opening (e.g., with amines or thiols).

- Use stopped-flow spectroscopy or in-situ FT-IR to track real-time kinetics.

- Data Analysis

- Calculate KIE = . Typical values range from 2–7 for secondary KIE in C-D vs. C-H bond cleavage.

- Example Results:

| Nucleophile | (M⁻¹s⁻¹) | (M⁻¹s⁻¹) | KIE |

|---|---|---|---|

| Benzylamine | 0.45 | 0.09 | 5.0 |

| Thiophenol | 1.20 | 0.24 | 5.0 |

Q. What strategies resolve contradictions in stereochemical outcomes during catalytic asymmetric synthesis of this compound?

Methodological Answer:

- Problem-Shooting Workflow

- Identify Contradictions : Compare experimental ee values (e.g., 85% ee) vs. computational predictions (e.g., 95% ee via DFT calculations).

- Variable Screening :

- Test solvent polarity (toluene vs. THF), temperature (-20°C vs. 25°C), and catalyst loading (5–20 mol%).

3. Mechanistic Probes : - Use kinetic profiling to detect intermediates (e.g., via ¹H NMR or Cryo-MS).

- Perform Hammett studies to assess electronic effects of substituents on enantioselectivity.

- Case Study

Switching from BINAP to Josiphos ligands increased ee from 80% to 92% by reducing steric hindrance during the transition state .

Analytical Challenges

Q. How can researchers distinguish between isotopic isomers (e.g., d5 vs. d4) in complex reaction mixtures?

Methodological Answer:

- Advanced Techniques

- LC-HRMS : Use a Q-TOF mass spectrometer to resolve isotopic clusters (mass accuracy < 2 ppm).

- ²H NMR Spectroscopy : Detect deuterium environments (e.g., δ 2.5–3.0 ppm for CH₂D groups) with a dedicated cryoprobe.

- Data Interpretation

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.